4-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Description
4-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is a proline-derived compound featuring a 4-methylbenzyl substituent at the 4-position of the pyrrolidine ring. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications. Its synthesis likely involves coupling a 4-methylbenzyl group to pyrrolidine-2-carboxylic acid derivatives, analogous to methods described for related compounds (e.g., methyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate reacting with arylpiperidine hydrochlorides) .
The methyl group on the benzyl moiety provides electron-donating effects, influencing lipophilicity and steric interactions. This compound may serve as a chiral building block for drug candidates, given the prevalence of pyrrolidine scaffolds in bioactive molecules.
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-9-2-4-10(5-3-9)6-11-7-12(13(15)16)14-8-11;/h2-5,11-12,14H,6-8H2,1H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLBKRDGWPUQDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(NC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the 4-methylphenylmethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The final product is typically purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Core Reactivity of Functional Groups
The compound’s reactivity arises from three key structural elements:
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Pyrrolidine Ring : Undergoes ring-opening, alkylation, and oxidation reactions.
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Carboxylic Acid : Participates in acid-base reactions, esterification, and amide formation.
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4-Methylbenzyl Group : Influences steric and electronic properties, directing electrophilic substitution.
Esterification
The carboxylic acid reacts with alcohols under acidic or catalytic conditions:
Reaction :
Example :
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Reagents : Methanol, HCl
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Product : Methyl 4-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylate
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Yield : 72–85% under reflux conditions.
Amide Coupling
The carboxylic acid forms amides via coupling agents:
Reaction :
Example :
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Reagents : Ethylenediamine, EDCI, HOBt
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Product : Pyrrolidine-2-carboxamide derivatives
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Applications : Intermediate for bioactive molecules.
Oxidation
The pyrrolidine ring undergoes oxidation to form lactams or ketones:
Reaction :
Example :
-
Reagents : Hydrogen peroxide (30%), FeCl₃
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Product : 2-Pyrrolidinone derivative
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Yield : 58% at 60°C.
Nucleophilic Substitution
The hydrochloride salt facilitates substitution at the α-carbon:
Reaction :
Example :
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Reagents : Thionyl chloride (converts –COOH to –COCl)
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Product : Acyl chloride intermediate for further reactions.
Catalytic and Solvent Effects
| Reaction Type | Catalyst | Solvent | Impact on Yield |
|---|---|---|---|
| Esterification | H₂SO₄ | Methanol | 85% |
| Amide Coupling | EDCI/HOBt | DMF | 72% |
| Oxidation | FeCl₃ | Acetic acid | 58% |
| Hydrogenation | Pd/C (10%) | Ethanol | 90% |
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Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency.
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Acidic conditions stabilize intermediates during esterification.
Biological Interaction Mechanisms
The compound modulates neurotransmitter systems through:
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Monoamine Transporter Inhibition : Blocks reuptake of dopamine/serotonin via π-π interactions with aromatic residues.
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Enzyme Binding : Carboxylic acid group chelates metal ions in enzyme active sites (e.g., acetylcholinesterase).
Stability and Decomposition
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Thermal Stability : Decomposes above 200°C, forming CO₂ and toluene derivatives .
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pH Sensitivity : Stable in acidic conditions (pH 2–6); decarboxylation occurs at pH > 8.
Comparative Reactivity Table
| Reaction | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Esterification | Methanol, H₂SO₄ | Reflux, 6h | Methyl ester | 85% |
| Amide Formation | EDCI, HOBt, Amine | RT, 12h | Substituted amide | 72% |
| Oxidation | H₂O₂, FeCl₃ | 60°C, 3h | Pyrrolidinone | 58% |
| Reductive Amination | NaBH₃CN, Aldehyde | Methanol, 24h | N-Alkylated pyrrolidine | 68% |
Scientific Research Applications
(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with potential therapeutic applications that is often studied in medicinal chemistry. It features a pyrrolidine ring substituted with a carboxylic acid and a 4-methylbenzyl group. The chiral centers at the 2 and 4 positions of the pyrrolidine ring give it a unique stereochemistry, which can significantly influence its biological and pharmacological properties.
Potential Applications
- Interaction with Biological Targets Its structural features allow it to interact with biological targets, potentially influencing pathways related to neurotransmission and metabolic processes.
- Therapeutic Uses Computer-aided prediction models assess the interaction profiles of (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride with various biological targets. These studies are crucial for identifying potential therapeutic uses and optimizing compound efficacy.
- Enzyme Inhibition It has been studied for its potential as an enzyme inhibitor and its ability to bind to specific receptors, suggesting applications in pharmacology. Its chiral nature allows it to interact selectively with biological targets, which is crucial for developing therapeutics that require high specificity.
Structural Similarities
Several compounds share structural similarities with (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride.
Other related compounds
- 2-[(3-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride, has a molecular formula of C13H18ClNO2 and a molecular weight of approximately 255.74 g/mol. It exists as a hydrochloride salt, which enhances its properties.
- (2S,4R)-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride .
- (2'RS)-spiro[indan-2,4'-pyrrolidine]-2'-carboxylic acid hydrochloride .
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, which can modulate their activity and lead to therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
Table 1: Halogenated and Functionalized Benzyl Analogs
Key Insights :
- Halogenated analogs (Br, I) exhibit increased molecular weight and polarizability, making them suitable for Suzuki-Miyaura cross-coupling reactions .
- Nitro-substituted derivatives serve as precursors for amine synthesis via reduction .
- Methyl-substituted compounds offer improved metabolic stability compared to halogenated analogs due to reduced electrophilicity.
Pyrrolidine Ring Modifications
Table 2: Substituents at the 4-Position of Pyrrolidine
Key Insights :
Stereochemical and Conformational Variations
Table 3: Stereoisomers and Their Impact
Key Insights :
- Stereochemistry significantly affects biological activity and catalytic efficiency. For example, the 2S,4S configuration in dimethylamino derivatives shows superior catalytic performance .
- The trans-configuration (2S,4R) in halogenated analogs optimizes steric interactions in chiral environments .
Biological Activity
4-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride, also known as (2S,4R)-4-[(4-methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride, is a chiral compound belonging to the class of pyrrolidine derivatives. This compound has garnered attention due to its potential therapeutic effects, particularly in the realms of neurology and psychiatry. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 4-methylphenylmethyl group and a carboxylic acid functional group. Its molecular formula is C13H18ClNO2, with a molecular weight of 255.74 g/mol. The structural representation is as follows:
Research indicates that 4-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride may interact with specific receptors and enzymes, influencing various physiological pathways. Preliminary findings suggest potential modulation of neurotransmitter systems, which could be relevant for treating neurological and psychiatric disorders. However, detailed studies are necessary to fully elucidate its mechanisms of action.
Therapeutic Potential
- Neurological Disorders : The compound's interaction with neurotransmitter receptors may provide therapeutic benefits in conditions like depression or anxiety.
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, suggesting that this derivative may also exhibit such effects, although specific studies are yet to confirm this.
Case Studies
Recent studies have explored the biological activity of related pyrrolidine derivatives. For instance, pyrrole-based compounds have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that structural analogs may also possess similar antimicrobial properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. A comparative analysis of various pyrrolidine derivatives reveals that substitutions on the phenyl ring can significantly influence receptor binding affinity and overall efficacy. For example:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-[(2-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride | C13H18ClNO2 | Substituted with a 2-methylphenyl group |
| (2S,4R)-4-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride | C12H14BrNO2 | Contains a bromine atom |
| (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid; hydrochloride | C12H15ClFNO2 | Features a fluorine atom |
Q & A
Q. What are the recommended synthetic routes for 4-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride, and how do reaction conditions impact yield and purity?
- Methodological Answer : A common approach involves multi-step synthesis starting with pyrrolidine-2-carboxylic acid derivatives. Key steps include alkylation of the pyrrolidine ring with 4-methylbenzyl groups via nucleophilic substitution or coupling reactions. For example, condensation reactions using catalysts like palladium or copper under inert atmospheres (e.g., nitrogen) in solvents such as DMF or toluene are effective . Post-synthesis, purification via recrystallization or column chromatography is critical to achieving >95% purity. Reaction temperature (optimized between 60–80°C) and stoichiometric ratios (e.g., 1:1.2 for amine:alkylating agent) significantly influence yield, with deviations leading to byproducts like unreacted intermediates or dimerization products .
Q. How should researchers characterize the physicochemical properties of this compound, and what analytical techniques are most reliable?
- Methodological Answer :
- Structural Confirmation : Use -NMR and -NMR to verify substitution patterns on the pyrrolidine ring and benzyl group. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight (expected: ~265.75 g/mol for the free base; +36.46 g/mol for HCl salt) .
- Purity Assessment : HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities.
- Solubility : Perform phase-solubility studies in buffers (pH 1–7.4) and polar aprotic solvents (e.g., DMSO) to guide formulation .
Q. What stability considerations are critical during storage and handling of this hydrochloride salt?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (argon) at 2–8°C to prevent hygroscopic degradation. Avoid exposure to strong oxidizers (e.g., peroxides) to prevent decomposition .
- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to minimize moisture absorption and skin contact. Monitor for discoloration (yellowing indicates oxidation) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity or reactivity of this compound?
- Methodological Answer :
- Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites (e.g., carboxylic acid moiety for derivatization) .
- Biological Target Screening : Perform molecular docking with proteins (e.g., neurotransmitter transporters) using AutoDock Vina. Focus on binding affinity (ΔG) and hydrogen-bond interactions with the pyrrolidine nitrogen and carboxylate groups .
- Validation : Correlate computational results with in vitro assays (e.g., enzyme inhibition IC) to refine models .
Q. How should researchers resolve contradictions in toxicity data for structurally related pyrrolidine derivatives?
- Methodological Answer :
- Data Harmonization : Compare acute toxicity (LD) and cytotoxicity (MTT assay) across analogs using standardized protocols (OECD Guidelines 423/425). Adjust for substituent effects (e.g., electron-withdrawing groups on the benzyl ring may increase toxicity) .
- Mechanistic Studies : Use metabolomics (LC-MS) to identify reactive metabolites (e.g., epoxide intermediates) responsible for hepatotoxicity .
- In Silico Tools : Apply QSAR models (e.g., TOPKAT) to predict absorption/distribution parameters and flag high-risk analogs .
Q. What strategies optimize enantiomeric purity during synthesis, given the stereochemistry of the pyrrolidine ring?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .
- Asymmetric Catalysis : Employ palladium-catalyzed asymmetric allylic alkylation with BINAP ligands to achieve >90% ee .
- Crystallization : Exploit diastereomeric salt formation with resolving agents (e.g., L-tartaric acid) for large-scale purification .
Q. How can researchers design experiments to study the compound’s interaction with biological membranes or ion channels?
- Methodological Answer :
- Lipophilicity Assessment : Measure logP values (shake-flask method) to predict membrane permeability. Use PAMPA assays to model blood-brain barrier penetration .
- Electrophysiology : Patch-clamp studies on transfected HEK293 cells (e.g., expressing NMDA receptors) quantify ion channel modulation. Compare EC values against reference antagonists .
- Fluorescent Probes : Synthesize a BODIPY-conjugated analog for confocal microscopy to visualize subcellular localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
